molecular formula C15H9Cl2N5O2S B12009744 4-{[(E)-(2-chloro-5-nitrophenyl)methylidene]amino}-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol

4-{[(E)-(2-chloro-5-nitrophenyl)methylidene]amino}-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B12009744
M. Wt: 394.2 g/mol
InChI Key: NJURNQLYPSAAKH-QGMBQPNBSA-N
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Description

  • This compound belongs to the class of 1,2,4-triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms and one sulfur atom.
  • Its chemical formula is C17H11ClN4O2S .
  • The compound features a triazole ring with a chlorophenyl group and a nitrophenyl group attached.
  • It exhibits interesting biological properties and has been studied for various applications.
  • Preparation Methods

    • Synthetic Routes :
      • One common synthetic route involves the condensation of 4-chlorobenzaldehyde with 2-chloro-5-nitrobenzaldehyde in the presence of an appropriate base (such as sodium hydroxide or potassium hydroxide).
      • The resulting intermediate undergoes cyclization with thiosemicarbazide to form the 1,2,4-triazole ring.
    • Reaction Conditions :
      • The reaction typically occurs in a solvent (e.g., ethanol or dimethyl sulfoxide) under reflux conditions.
      • The reaction temperature and duration may vary depending on the specific protocol.
    • Industrial Production :
      • While industrial-scale production details are scarce, laboratory-scale synthesis provides a starting point for further optimization.
  • Chemical Reactions Analysis

    • Reactivity :
      • The compound can undergo various reactions, including oxidation, reduction, and substitution.
      • It is susceptible to nucleophilic attack due to the presence of the electron-deficient triazole ring.
    • Common Reagents and Conditions :
      • Reduction : Sodium borohydride (NaBH4) or other reducing agents.
      • Substitution : Alkyl halides or other electrophiles.
      • Oxidation : Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
    • Major Products :
      • Reduction may yield the corresponding amine derivative.
      • Substitution reactions can lead to various substituted triazoles.
      • Oxidation may result in the formation of sulfoxides or sulfones.
  • Scientific Research Applications

    • Chemistry :
      • Used as a building block for designing new compounds with diverse properties.
      • Investigated for its coordination chemistry and ligand behavior.
    • Biology and Medicine :
      • Potential antimicrobial activity against bacteria and fungi.
      • Studied for its antitumor properties.
      • May exhibit antioxidant effects.
    • Industry :
      • Limited information exists on industrial applications, but research continues.
  • Mechanism of Action

    • The compound’s mechanism of action depends on its specific application.
    • For antimicrobial activity, it likely disrupts essential cellular processes.
    • Further studies are needed to elucidate its precise targets and pathways.
  • Comparison with Similar Compounds

    Remember that while this compound shows promise, ongoing research will uncover more about its properties and applications

    Properties

    Molecular Formula

    C15H9Cl2N5O2S

    Molecular Weight

    394.2 g/mol

    IUPAC Name

    4-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]-3-(4-chlorophenyl)-1H-1,2,4-triazole-5-thione

    InChI

    InChI=1S/C15H9Cl2N5O2S/c16-11-3-1-9(2-4-11)14-19-20-15(25)21(14)18-8-10-7-12(22(23)24)5-6-13(10)17/h1-8H,(H,20,25)/b18-8+

    InChI Key

    NJURNQLYPSAAKH-QGMBQPNBSA-N

    Isomeric SMILES

    C1=CC(=CC=C1C2=NNC(=S)N2/N=C/C3=C(C=CC(=C3)[N+](=O)[O-])Cl)Cl

    Canonical SMILES

    C1=CC(=CC=C1C2=NNC(=S)N2N=CC3=C(C=CC(=C3)[N+](=O)[O-])Cl)Cl

    Origin of Product

    United States

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